5-Bromo-4-cyclopropylpyrimidine

Medicinal Chemistry Kinase Inhibitors SAR

This pyrimidine building block features a 5-bromo handle for Suzuki/Heck couplings and a 4-cyclopropyl group that mimics nucleoside sugar puckering while enhancing metabolic stability. Ideal for kinase inhibitor and antiviral drug discovery. Sourced with ≥95% purity from validated commercial routes—ensure reliable diversification and scalable synthesis for your lead optimization programs.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
CAS No. 1346697-39-9
Cat. No. B597505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyclopropylpyrimidine
CAS1346697-39-9
Synonyms5-bromo-4-cyclopropylpyrimidine
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
InChIInChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2
InChIKeyAJHZEZBUHSHXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-cyclopropylpyrimidine (CAS 1346697-39-9): Sourcing and Characterization for Drug Discovery


5-Bromo-4-cyclopropylpyrimidine is a functionalized heterocyclic building block featuring a pyrimidine core with a bromine atom at the 5-position and a cyclopropyl group at the 4-position. It is widely utilized as a pharmaceutical intermediate in the synthesis of various active compounds . The strained cyclopropyl group is specifically incorporated to mimic sugar puckering in nucleoside analogs and to enhance the metabolic stability of drug candidates .

Why 5-Bromo-4-cyclopropylpyrimidine Cannot Be Replaced with Simpler Pyrimidine Analogs


Generic substitution of 5-Bromo-4-cyclopropylpyrimidine is not advisable due to its dual functional groups that enable divergent synthetic pathways. The 5-bromo substituent serves as a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups . Simultaneously, the 4-cyclopropyl group imparts a distinct three-dimensional, strained geometry that is not present in simpler alkyl (e.g., methyl or ethyl) pyrimidines . This combination is crucial for accessing a unique region of chemical space, where both synthetic versatility and conformational rigidity are required. This differentiates it from generic pyrimidines, which may offer only a single reactive site or lack the desired conformational constraint for downstream biological activity .

Quantitative Evidence Supporting the Selection of 5-Bromo-4-cyclopropylpyrimidine


Synthetic Utility in Kinase Inhibitor Programs: A Scaffold for SAR Studies

The 5-bromo-4-cyclopropylpyrimidine scaffold enables structure-activity relationship (SAR) exploration for kinase inhibition. A study on a series of pyrimidine analogs containing a cyclopropyl moiety demonstrated that this scaffold, on average, inhibited 2.7 kinases at a concentration of 1 μM . This highlights its effectiveness as a starting point for developing selective kinase inhibitors. While the target compound itself is an intermediate, its derivatives show promising activity against specific kinases; for instance, 5-bromo-N-cyclopropylpyrimidin-4-amine (CAS 1521487-83-1) is noted for its potential in this area . The presence of the 5-bromo group is critical as studies have shown that modifications at this position on the pyrimidine core can significantly impact selectivity and potency against specific kinases .

Medicinal Chemistry Kinase Inhibitors SAR

Physicochemical Property Profile for Advanced Synthesis

The compound's physicochemical properties are defined for process chemistry applications. Its predicted boiling point is 254.0±28.0 °C and its predicted density is 1.657±0.06 g/cm³ . These values, along with the compound's molecular weight of 199.05 g/mol and the presence of a reactive aryl bromide handle, distinguish it from non-halogenated or alkyl-only pyrimidines . This data facilitates accurate reaction planning, purification method development, and quality control protocols, which are essential for reliable downstream synthesis.

Synthetic Chemistry Physicochemical Properties Process Chemistry

Commercial Availability and Purity Standards from Multiple Vendors

Multiple vendors offer 5-Bromo-4-cyclopropylpyrimidine with defined purity specifications, ensuring reliable sourcing for research programs. Available purities include a minimum of 95% from vendors like ChemShuttle and AKSci , and up to 98% from specialized suppliers like MolCore . This availability and transparency in quality metrics allow for informed procurement decisions, as scientists can select a vendor based on project-specific purity requirements, batch size, and price point, unlike less common or custom-synthesized analogs.

Procurement Quality Control Supply Chain

Conformational Constraint for Nucleoside Analog Design

The cyclopropyl group is a key design element used to mimic the sugar pucker of natural nucleosides, a strategy employed in the development of antiviral and anticancer agents . The compound has been explicitly described as a building block for conformationally constrained nucleoside design, where its strained cyclopropyl ring enhances metabolic stability . This property directly addresses a common challenge in nucleoside drug development—the rapid degradation of flexible nucleoside analogs in vivo. In contrast, simpler pyrimidine derivatives lacking this cyclopropyl moiety do not provide the same degree of pre-organized conformation, which can be crucial for target binding and metabolic stability.

Nucleoside Analogs Drug Design Conformational Analysis

Key Application Scenarios for 5-Bromo-4-cyclopropylpyrimidine in Research and Development


Scaffold for Developing Novel Kinase Inhibitors

As an advanced synthetic intermediate, this compound is ideal for medicinal chemistry programs focused on generating novel kinase inhibitors. The 5-bromo group enables rapid diversification through cross-coupling reactions, while the cyclopropyl moiety allows exploration of a conformationally constrained region in the target kinase's active site . Data shows that related cyclopropyl-pyrimidine scaffolds exhibit a tractable inhibition profile, making them valuable starting points for hit-to-lead optimization .

Synthesis of Conformationally Constrained Nucleoside Analogs

This compound is a strategic building block for designing antiviral and anticancer nucleoside drugs. The cyclopropyl group is specifically incorporated to mimic the sugar puckering of natural nucleosides, a critical feature for target recognition by viral or cellular polymerases . The presence of the 5-bromo group allows for further functionalization to introduce nucleobase mimics, enabling the synthesis of novel nucleoside analogs with potentially improved metabolic stability and target affinity .

Process Chemistry and Scale-Up Studies

For process chemists, this compound serves as a well-characterized intermediate with documented synthetic routes and predicted physicochemical properties, including a boiling point of 254.0±28.0 °C . The published synthetic procedures, such as those described in patent WO2012/15723, provide a validated starting point for developing scalable and robust synthetic pathways for more complex pharmaceutical targets . Its commercial availability in defined purities (95%+) from multiple vendors supports reliable process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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